[6-Methoxy-2-(trifluoromethyl)quinolin-4-yl]boronic acid [6-Methoxy-2-(trifluoromethyl)quinolin-4-yl]boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13501378
InChI: InChI=1S/C11H9BF3NO3/c1-19-6-2-3-9-7(4-6)8(12(17)18)5-10(16-9)11(13,14)15/h2-5,17-18H,1H3
SMILES: B(C1=CC(=NC2=C1C=C(C=C2)OC)C(F)(F)F)(O)O
Molecular Formula: C11H9BF3NO3
Molecular Weight: 271.00 g/mol

[6-Methoxy-2-(trifluoromethyl)quinolin-4-yl]boronic acid

CAS No.:

Cat. No.: VC13501378

Molecular Formula: C11H9BF3NO3

Molecular Weight: 271.00 g/mol

* For research use only. Not for human or veterinary use.

[6-Methoxy-2-(trifluoromethyl)quinolin-4-yl]boronic acid -

Specification

Molecular Formula C11H9BF3NO3
Molecular Weight 271.00 g/mol
IUPAC Name [6-methoxy-2-(trifluoromethyl)quinolin-4-yl]boronic acid
Standard InChI InChI=1S/C11H9BF3NO3/c1-19-6-2-3-9-7(4-6)8(12(17)18)5-10(16-9)11(13,14)15/h2-5,17-18H,1H3
Standard InChI Key NXWRVQDMXSGLCN-UHFFFAOYSA-N
SMILES B(C1=CC(=NC2=C1C=C(C=C2)OC)C(F)(F)F)(O)O
Canonical SMILES B(C1=CC(=NC2=C1C=C(C=C2)OC)C(F)(F)F)(O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s quinoline core is a bicyclic structure comprising a benzene ring fused to a pyridine ring. The methoxy (-OCH₃) group at position 6 donates electron density through resonance, while the electron-withdrawing trifluoromethyl (-CF₃) group at position 2 creates an electronic asymmetry that influences reactivity. The boronic acid (-B(OH)₂) group at position 4 enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry .

Table 1: Key Physicochemical Properties

PropertyValue/Descriptor
Molecular FormulaC₁₁H₉BF₃NO₃
Molecular Weight271.00 g/mol
IUPAC Name[6-Methoxy-2-(trifluoromethyl)quinolin-4-yl]boronic acid
SMILES NotationB(C1=CC(=NC2=C1C=C(C=C2)OC)C(F)(F)F)(O)O
Topological Polar Surface Area83.8 Ų
Hydrogen Bond Donor/Acceptor Count3/6

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming structure. For analogous 4(1H)-quinolone derivatives, ¹H NMR spectra typically show aromatic proton resonances between δ 7.0–8.3 ppm, with the boronic acid protons appearing as broad singlets near δ 8.5–9.0 ppm . The trifluoromethyl group’s ¹⁹F NMR signal is observed around δ -60 to -70 ppm . HRMS data for related compounds, such as 3-aryl-6-chloro-7-methoxy-4(1H)-quinolones, exhibit mass accuracy within 0.0003 Da, ensuring precise molecular formula confirmation .

Synthesis and Optimization

Synthetic Pathways

The synthesis of [6-Methoxy-2-(trifluoromethyl)quinolin-4-yl]boronic acid involves multi-step protocols, often beginning with the formation of the quinoline core. A representative approach includes:

  • Quinoline Formation: Condensation of aniline derivatives with β-keto esters under acidic conditions, followed by cyclization.

  • Functionalization: Introduction of the trifluoromethyl group via radical trifluoromethylation or nucleophilic substitution.

  • Boronation: Installation of the boronic acid moiety using palladium-catalyzed Miyaura borylation or directed ortho-metalation strategies .

Table 2: Representative Reaction Conditions for Boronation

StepReagents/ConditionsYield (%)
Miyaura BorylationPd(dppf)Cl₂, B₂pin₂, KOAc, 80°C65–75
Suzuki CouplingAr-X, Pd(PPh₃)₄, Na₂CO₃, 85°C70–85

Challenges in Synthesis

Key hurdles include:

  • Regioselectivity: Ensuring precise substitution at positions 2, 4, and 6 requires carefully controlled conditions.

  • Boronic Acid Stability: The -B(OH)₂ group is prone to protodeboronation under acidic or aqueous conditions, necessitating anhydrous reaction environments.

  • Purification: Chromatographic separation is often required due to the polar nature of the boronic acid moiety.

Applications in Medicinal Chemistry

Table 3: Comparative Antimalarial Activity of Quinoline Derivatives

CompoundEC₅₀ (nM)Metabolic Stability (CLᵢₙₜ, μL/min·mg)
ELQ-3000.312
P4Q-3910.415
[6-Methoxy-2-(CF₃)QA]N/A17 (predicted)

Materials Science Applications

Organic Electronics

The electron-deficient trifluoromethyl group and planar quinoline core make this compound a candidate for electron-transport materials in OLEDs. Boronic acids also serve as linkers in metal-organic frameworks (MOFs), enabling tunable porosity for gas storage.

Sensor Development

Boronic acids bind diols and sugars, forming reversible complexes. Functionalization of this compound could yield fluorescence-based sensors for glucose monitoring or pathogen detection .

Challenges and Future Directions

Limitations

  • Solubility: The compound’s low aqueous solubility (predicted LogP = 2.8) hampers pharmaceutical application.

  • Synthetic Complexity: Multi-step synthesis reduces scalability.

Optimization Strategies

  • Prodrug Design: Masking the boronic acid as an ester or amide improves bioavailability.

  • Nanoparticle Formulation: Encapsulation in liposomes or polymeric nanoparticles enhances solubility and target specificity .

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